(4-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)(2,6-dimethylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound (4-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)(2,6-dimethylphenyl)methanone
is a complex organic molecule. It contains a trifluoromethylpyridine (TFMP) moiety, which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mechanism of Action
Target of Action
The primary target of this compound is the bacterial enzyme Phosphopantetheinyl transferase (PPTase) . PPTases are essential to bacterial cell viability and virulence . They catalyze a post-translational modification that is crucial for the function of various enzyme systems in bacteria .
Mode of Action
This compound acts as a potent inhibitor of bacterial PPTase . It exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity toward the human orthologue . This selective inhibition disrupts the normal function of the bacterial enzyme, thereby thwarting bacterial growth .
Biochemical Pathways
The inhibition of PPTase by this compound affects the secondary metabolism of bacteria . Specifically, it attenuates the production of an Sfp-PPTase-dependent metabolite . This disruption of secondary metabolic pathways is likely to have downstream effects on various aspects of bacterial physiology, contributing to the compound’s antibacterial activity .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied in vitro and in vivo .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth . By inhibiting PPTase, the compound disrupts essential metabolic processes in bacteria, leading to a reduction in bacterial viability . This makes the compound a promising candidate for the development of new antibacterial agents .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, chemical genetic studies have implicated efflux as a mechanism for resistance in Escherichia coli . This suggests that the compound’s action may be affected by the presence of efflux pumps in the bacterial cell membrane
Properties
IUPAC Name |
[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]-(2,6-dimethylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClF3N4O/c1-16-4-3-5-17(2)21(16)23(33)32-8-6-19(7-9-32)30-10-12-31(13-11-30)22-20(25)14-18(15-29-22)24(26,27)28/h3-5,14-15,19H,6-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSPERHCKSIBGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)N2CCC(CC2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClF3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.